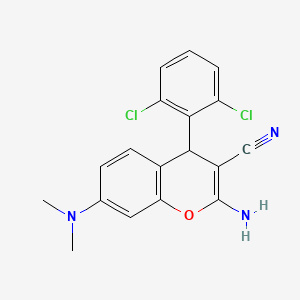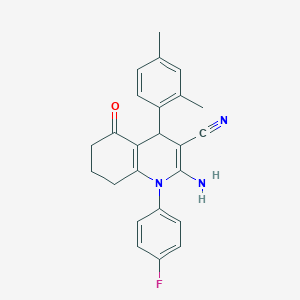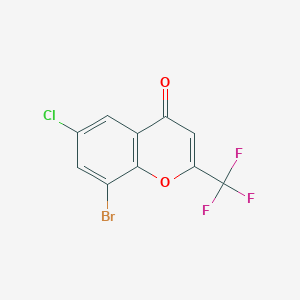![molecular formula C23H23ClN2O6S B11471168 7-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471168.png)
7-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a benzofuranone core with multiple functional groups, including a chlorophenyl oxadiazole and triethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Formation of the Benzofuranone Core: The benzofuranone core is synthesized separately through a series of reactions starting from a suitable phenol derivative. This involves ethoxylation and cyclization steps.
Final Coupling: The final step involves coupling the oxadiazole-sulfanyl derivative with the benzofuranone core under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-({[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may play a key role in binding to these targets, while the benzofuranone core could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound shares the chlorophenyl and heterocyclic ring features but differs in the type of heterocycle and the presence of a sulfonamide group.
4-(4-CHLOROPHENYL)-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar in having a chlorophenyl group and a heterocyclic ring, but with a triazole instead of an oxadiazole.
Uniqueness
The uniqueness of 7-({[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxy groups and the benzofuranone core differentiates it from other similar compounds, potentially leading to unique applications and activities.
Properties
Molecular Formula |
C23H23ClN2O6S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
7-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C23H23ClN2O6S/c1-4-28-18-15-11-31-22(27)17(15)16(19(29-5-2)20(18)30-6-3)12-33-23-26-25-21(32-23)13-7-9-14(24)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
PAJJPBCRSSOGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11471091.png)

![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471099.png)
![1'-Benzyl-2,2',4-trioxospiro[3-azabicyclo[3.1.0]-hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11471114.png)
![ethyl 2-[3-(3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B11471118.png)
![7-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471120.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11471128.png)
![Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate](/img/structure/B11471138.png)

![methyl [7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11471153.png)
![methyl (2E)-3-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B11471155.png)

![1-(3-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471174.png)
![Methyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471176.png)
